Ethylene glycol dimethacrylate
Overview
Description
Ethylene glycol dimethacrylate is a diester formed by the condensation of two equivalents of methacrylic acid and one equivalent of ethylene glycol . It is commonly used as a crosslinking agent in the production of polymers and resins. This compound is known for its ability to enhance the mechanical properties of materials, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethylene glycol dimethacrylate is synthesized through the esterification of methacrylic acid with ethylene glycol. The reaction typically involves the use of a catalyst and an inhibitor to prevent premature polymerization. The process can be summarized as follows :
Reactants: Methacrylic acid and ethylene glycol.
Catalyst: Alkali metal salt or alkaline-earth metallic oxide/hydroxide.
Inhibitor: Monomethyl ether hydroquinone.
Reaction Conditions: The reaction is carried out under reflux conditions, with the temperature maintained between 88°C to 95°C.
Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The use of continuous reactors and advanced distillation techniques ensures high purity and yield of the product .
Chemical Reactions Analysis
Types of Reactions: Ethylene glycol dimethacrylate primarily undergoes free radical polymerization reactions. It can also participate in crosslinking reactions with other monomers to form copolymers .
Common Reagents and Conditions:
Free Radical Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Crosslinking Reactions: Often conducted in the presence of other monomers like methyl methacrylate.
Major Products Formed:
Hydrogels: Formed by the polymerization of this compound with other hydrophilic monomers.
Composites: Used to prepare hydroxyapatite/poly methyl methacrylate composites.
Scientific Research Applications
Ethylene glycol dimethacrylate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in the synthesis of various polymers and copolymers.
Biology: Employed in the preparation of hydrogels for drug delivery systems and tissue engineering.
Medicine: Utilized in the development of dental materials and medical devices due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and ion exchange resins.
Mechanism of Action
Comparison with Similar Compounds
Diethylene glycol dimethacrylate: Similar in structure but with an additional ethylene glycol unit.
Polythis compound: Contains multiple ethylene glycol units, leading to higher molecular weight and different properties.
Uniqueness: this compound is unique due to its balance of reactivity and mechanical properties. It provides sufficient crosslinking without making the material too rigid or brittle, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(11)13-5-6-14-10(12)8(3)4/h1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STVZJERGLQHEKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25721-76-0, 9051-34-7, 25852-47-5 | |
Record name | Ethylene glycol dimethacrylate homopolymer | |
Source | CAS Common Chemistry | |
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Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-[(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer | |
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Record name | Polyethylene glycol dimethacrylate | |
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DSSTOX Substance ID |
DTXSID1026615 | |
Record name | Ethylene glycol dimethacrylate | |
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Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
Liquid, Colorless liquid; [ICSC] Light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,2-ethanediyl) ester | |
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Boiling Point |
260, 260 °C | |
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Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Flash Point |
101 °C c.c. | |
Record name | ETHYLENE GLYCOL DIMETHACRYLATE | |
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Solubility |
> 10% in benzene, > 10% in ethanol, > 10% in ligroin, Solubility in water, g/l at 20 °C: 1.1 (slightly soluble) | |
Record name | ETHYLENE METHACRYLATE | |
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Density |
1.055 at 20 °C/20 °C, Relative density (water = 1): 1.05 | |
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Vapor Density |
Relative vapor density (air = 1): 6.8 | |
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Vapor Pressure |
3.6 [mmHg], Vapor pressure, Pa at 20 °C: 478 | |
Record name | Ethylene glycol dimethacrylate | |
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CAS No. |
97-90-5 | |
Record name | Ethylene glycol dimethacrylate | |
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Record name | Ethylene methacrylate | |
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Record name | Ethylene glycol dimethacrylate | |
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Record name | GLYCOL DIMETHACRYLATE | |
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Melting Point |
-40 °C | |
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Retrosynthesis Analysis
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